Cas no 1495583-71-5 (2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine)

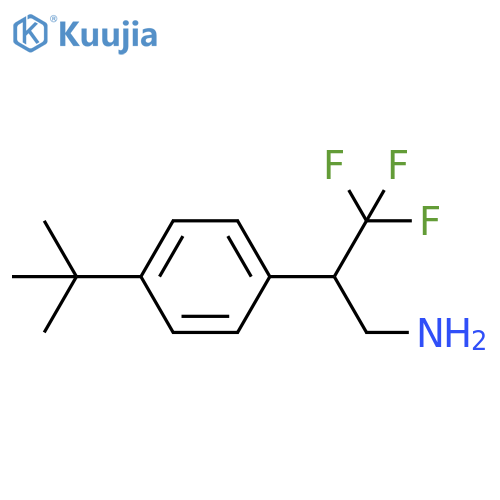

1495583-71-5 structure

商品名:2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine

- 1495583-71-5

- AKOS017550071

- EN300-1930866

-

- インチ: 1S/C13H18F3N/c1-12(2,3)10-6-4-9(5-7-10)11(8-17)13(14,15)16/h4-7,11H,8,17H2,1-3H3

- InChIKey: ZCEXHHWUUNQLNR-UHFFFAOYSA-N

- ほほえんだ: FC(C(CN)C1C=CC(=CC=1)C(C)(C)C)(F)F

計算された属性

- せいみつぶんしりょう: 245.13913406g/mol

- どういたいしつりょう: 245.13913406g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 26Ų

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1930866-5g |

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine |

1495583-71-5 | 5g |

$3065.0 | 2023-09-17 | ||

| Enamine | EN300-1930866-5.0g |

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine |

1495583-71-5 | 5g |

$3687.0 | 2023-05-27 | ||

| Enamine | EN300-1930866-10.0g |

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine |

1495583-71-5 | 10g |

$5467.0 | 2023-05-27 | ||

| Enamine | EN300-1930866-0.1g |

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine |

1495583-71-5 | 0.1g |

$930.0 | 2023-09-17 | ||

| Enamine | EN300-1930866-0.5g |

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine |

1495583-71-5 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1930866-1.0g |

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine |

1495583-71-5 | 1g |

$1272.0 | 2023-05-27 | ||

| Enamine | EN300-1930866-0.05g |

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine |

1495583-71-5 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1930866-0.25g |

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine |

1495583-71-5 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1930866-1g |

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine |

1495583-71-5 | 1g |

$1057.0 | 2023-09-17 | ||

| Enamine | EN300-1930866-2.5g |

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine |

1495583-71-5 | 2.5g |

$2071.0 | 2023-09-17 |

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

1495583-71-5 (2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬